molecular formula C16H18N2O3S B285261 N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide

N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide

Cat. No.: B285261
M. Wt: 318.4 g/mol
InChI Key: FRKHCDRGSIRQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide, also known as ADA, is a chemical compound that has been extensively studied for its potential use in scientific research. ADA is a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body.

Scientific Research Applications

N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide has been used in a wide range of scientific research applications, including studies of carbonic anhydrase inhibition, enzyme kinetics, and drug discovery. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and is involved in many physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase has been shown to be effective in the treatment of glaucoma, epilepsy, and other disorders.

Mechanism of Action

The mechanism of action of N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide is based on its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This compound is a competitive inhibitor of carbonic anhydrase, meaning that it competes with the substrate for binding to the enzyme. The binding of this compound to carbonic anhydrase prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of carbonic anhydrase. By reducing the production of bicarbonate, this compound can alter the pH of the body fluids, leading to changes in the acid-base balance. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, which may be related to its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide in lab experiments is its high potency and specificity for carbonic anhydrase. This compound is a highly effective inhibitor of carbonic anhydrase, and its specificity for this enzyme makes it a valuable tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of this compound. Another area of research is the investigation of the role of carbonic anhydrase in cancer and other diseases, and the potential use of carbonic anhydrase inhibitors as therapeutic agents. Finally, there is also interest in exploring the potential use of this compound in drug delivery systems, due to its ability to target carbonic anhydrase in specific tissues.

Synthesis Methods

The synthesis of N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide involves the reaction of 2,4-dimethylphenylamine with anilinesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis of this compound is a relatively straightforward process, and the compound can be produced in large quantities with high purity.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2,4-dimethyl-5-(phenylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C16H18N2O3S/c1-11-9-12(2)16(10-15(11)17-13(3)19)22(20,21)18-14-7-5-4-6-8-14/h4-10,18H,1-3H3,(H,17,19)

InChI Key

FRKHCDRGSIRQAR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)NC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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